molecular formula C18H19N3O3S B2945285 2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole CAS No. 712345-38-5

2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole

Cat. No.: B2945285
CAS No.: 712345-38-5
M. Wt: 357.43
InChI Key: ULFFECNMOAPKDI-UHFFFAOYSA-N
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Description

2-Benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a benzyl group at position 2 and a morpholine-4-sulfonyl substituent at position 1. Such compounds are of interest in medicinal chemistry due to their structural similarity to nucleotides and diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

4-(2-benzylbenzimidazol-1-yl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c22-25(23,20-10-12-24-13-11-20)21-17-9-5-4-8-16(17)19-18(21)14-15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFFECNMOAPKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)N2C3=CC=CC=C3N=C2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Morpholine-4-sulfonyl Group: This step involves the reaction of the benzodiazole derivative with morpholine-4-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzyl and morpholine-4-sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The presence of the benzyl and morpholine-4-sulfonyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares key structural features and properties of 2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole with related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound 2-Benzyl, 1-(morpholine-4-sulfonyl) C₁₈H₁₈N₄O₃S 370.42 High lipophilicity, potential kinase inhibition
5-(Morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-thiol 2-Thiol, 5-(morpholine-4-sulfonyl) C₁₁H₁₂N₄O₃S₂ 344.38 Thiol reactivity, disulfide formation
5-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole 2-(Morpholine-ethylsulfanyl), 5-ethoxy C₁₆H₂₂N₄O₂S₂ 390.49 Enhanced solubility, antimicrobial activity
6-(Morpholine-4-sulfonyl)-1H-1,3-benzodiazol-1-ol 1-Hydroxy, 6-(morpholine-4-sulfonyl) C₁₁H₁₂N₄O₄S 312.30 Increased hydrophilicity, antifungal use
2-(Chloromethyl)-1-ethyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole 2-Chloromethyl, 1-ethyl, 5-(morpholine-4-sulfonyl) C₁₄H₁₈ClN₃O₃S 343.83 Reactivity for further derivatization
5-(Morpholine-4-sulfonyl)-1H-1,3-benzodiazole-2-sulfonic acid 2-Sulfonic acid, 5-(morpholine-4-sulfonyl) C₁₁H₁₃N₃O₆S₂ 347.37 High solubility, pH-dependent activity

Key Research Findings

Substituent Position Matters :

  • Morpholine-sulfonyl at position 1 (target compound) vs. position 5 () alters electronic distribution and steric hindrance, impacting receptor binding .

Hydrophobic vs. Hydrophilic Balance :

  • The benzyl group enhances lipophilicity, favoring blood-brain barrier penetration, while morpholine-sulfonyl improves aqueous solubility .

Biological Performance :

  • Thiol- or hydroxyl-containing analogs show niche applications (e.g., antifungals), whereas benzyl derivatives may excel in systemic therapies .

Biological Activity

2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole (CAS No. 712345-38-5) is a synthetic compound belonging to the benzodiazole family, which is recognized for its broad spectrum of biological activities. This compound features a unique structure that includes a benzyl group and a morpholine-4-sulfonyl group, potentially enhancing its biological efficacy. The following sections outline its synthesis, biological activities, mechanisms of action, and comparative studies with related compounds.

Synthesis

The synthesis of 2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole typically involves several key steps:

  • Formation of the Benzodiazole Core : Cyclization of o-phenylenediamine with a carboxylic acid derivative.
  • Introduction of the Benzyl Group : Nucleophilic substitution using benzyl halides.
  • Attachment of the Morpholine-4-sulfonyl Group : Reaction with morpholine-4-sulfonyl chloride under basic conditions.

Anticancer Properties

Research indicates that 2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole exhibits significant anticancer activity across various human cancer cell lines. For example, it has shown inhibitory effects against prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancer cells.

Table 1: Inhibitory Effects on Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
DU-1450.054Induces apoptosis via caspase activation
HeLa0.048Cell cycle arrest at G2/M phase
A5490.040Disruption of microtubule assembly
HepG20.060Inhibition of tubulin polymerization
MCF-70.055Upregulation of pro-apoptotic factors

The compound's mechanism appears to involve the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This leads to cell cycle arrest and subsequent apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have demonstrated that it possesses activity against various bacterial strains, suggesting potential applications in treating infections.

The biological activity of 2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole is largely attributed to its interaction with specific molecular targets:

  • Tubulin Binding : The compound binds to the colchicine site on tubulin, inhibiting microtubule dynamics.
  • Enzyme Inhibition : It may also interact with various enzymes involved in cellular signaling pathways.

Comparative Studies

When compared to similar compounds such as 2-methyl-1H-1,3-benzodiazole and 2-phenyl-1H-1,3-benzodiazole, the presence of both the benzyl and morpholine groups in this compound enhances its biological activity significantly.

Table 2: Comparison with Similar Compounds

CompoundIC50 Value (µM)Notable Activities
2-benzyl-1-(morpholine-4-sulfonyl)-1H-0.040Anticancer, Antimicrobial
2-methyl-1H-1,3-benzodiazole0.120Moderate anticancer
2-phenyl-1H-1,3-benzodiazole0.100Limited antimicrobial

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

  • Study A : Evaluated its effects on A549 cells and found that it induced apoptosis through caspase activation.
  • Study B : Investigated its antimicrobial properties against Staphylococcus aureus, demonstrating a significant reduction in bacterial viability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole
Reactant of Route 2
2-benzyl-1-(morpholine-4-sulfonyl)-1H-1,3-benzodiazole

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